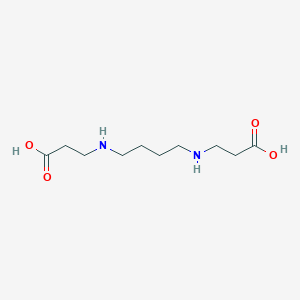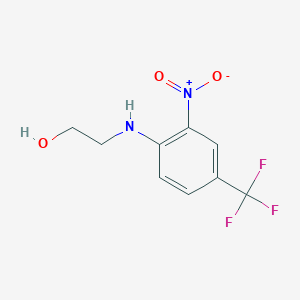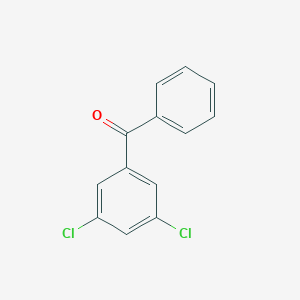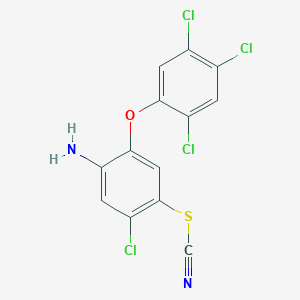
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate is a chemical compound that has been widely used in scientific research. It is a thiocyanate derivative of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and has been shown to have potential applications in various fields, including agriculture and medicine.
Wirkmechanismus
The mechanism of action of 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate can have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of enzymes involved in nucleic acid biosynthesis, as mentioned above. Physiologically, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate in lab experiments is its ability to selectively target certain cells, such as cancer cells. Additionally, it has been shown to have a relatively low toxicity in animal studies. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate. One area of interest is its potential use as an anticancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in materials science and as a fluorescent probe. Finally, more research is needed to develop more efficient synthesis methods for 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate, which could increase its availability for scientific research.
Synthesemethoden
The synthesis of 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate involves the reaction of 2,4,5-trichlorophenol with thionyl chloride to form 2,4,5-trichlorophenyl chlorosulfite. This intermediate is then reacted with 4-amino-2-chlorophenol in the presence of potassium thiocyanate to yield 4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate has been extensively studied for its potential applications in various scientific fields. In agriculture, it has been shown to be effective in controlling the growth of weeds and pests. In medicine, it has been investigated for its potential anticancer and antiviral properties. Additionally, it has been studied for its use in materials science and as a fluorescent probe.
Eigenschaften
CAS-Nummer |
13997-29-0 |
|---|---|
Produktname |
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate |
Molekularformel |
C13H6Cl4N2OS |
Molekulargewicht |
380.1 g/mol |
IUPAC-Name |
[4-amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl] thiocyanate |
InChI |
InChI=1S/C13H6Cl4N2OS/c14-6-1-8(16)11(3-7(6)15)20-12-4-13(21-5-18)9(17)2-10(12)19/h1-4H,19H2 |
InChI-Schlüssel |
KPNRBRAYWRNRPO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)SC#N)OC2=CC(=C(C=C2Cl)Cl)Cl)N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)SC#N)OC2=CC(=C(C=C2Cl)Cl)Cl)N |
Synonyme |
4-Amino-2-chloro-5-(2,4,5-trichlorophenoxy)phenyl thiocyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




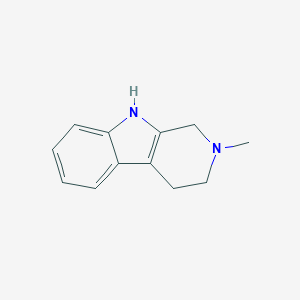
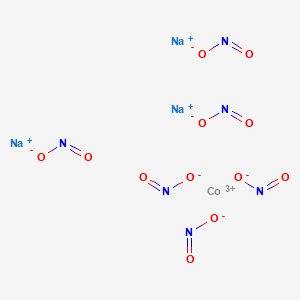
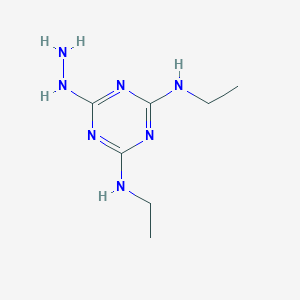
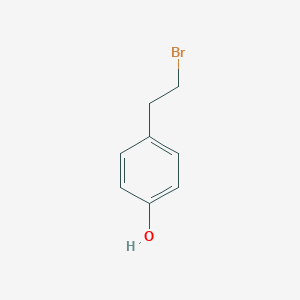
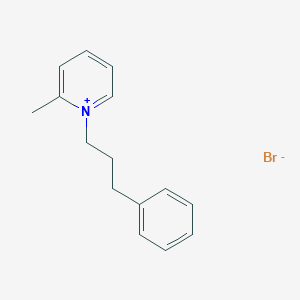
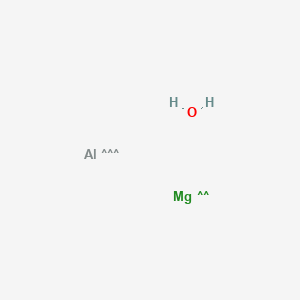
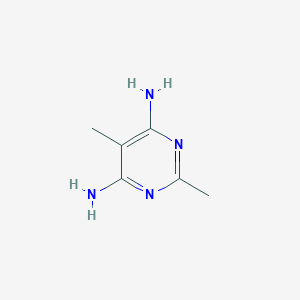
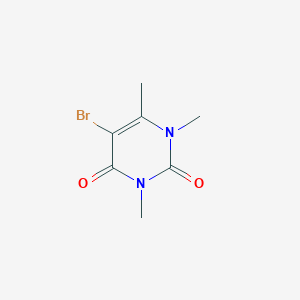
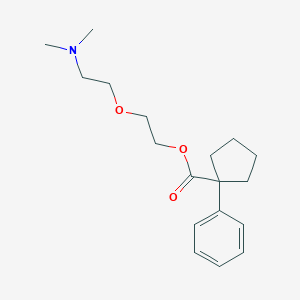
![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
